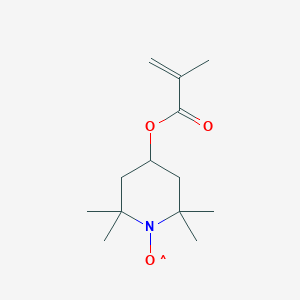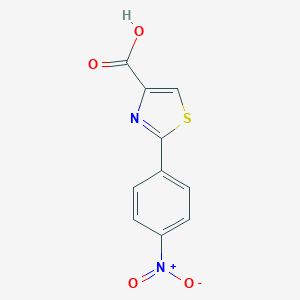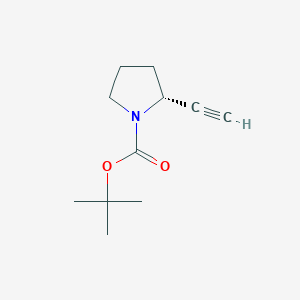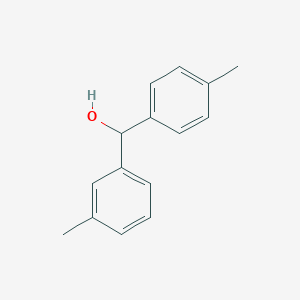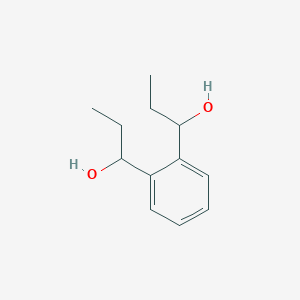
1,2-Bis(1-hydroxypropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(1-hydroxypropyl)benzene, also known as resorcinol diglycidyl ether (RDGE), is a chemical compound that has gained significant attention in scientific research due to its unique properties. RDGE is a colorless, viscous liquid that is commonly used as a crosslinking agent in polymer chemistry.
Mecanismo De Acción
The mechanism of action of RDGE is not well understood, but it is believed to involve the formation of covalent bonds with functional groups on the target molecule. In the case of epoxy resins, RDGE reacts with the epoxide groups to form a crosslinked network, which imparts mechanical strength and chemical resistance to the resulting material. In the case of biological molecules, RDGE may interact with amino acid residues or nucleic acid bases to disrupt their function.
Efectos Bioquímicos Y Fisiológicos
RDGE has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, it may cause skin and eye irritation upon contact, and inhalation of the vapors may cause respiratory irritation. In biomedicine, RDGE has been shown to possess antimicrobial and anticancer properties, but the exact mechanism of action is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using RDGE in laboratory experiments include its low toxicity, high reactivity, and versatility in crosslinking various functional groups. However, its limitations include its sensitivity to moisture and temperature, which can affect its stability and reactivity. Additionally, RDGE may require special handling and disposal procedures due to its potential environmental impact.
Direcciones Futuras
There are several future directions for research involving RDGE, including:
1. Development of novel RDGE-based materials with improved mechanical, thermal, and chemical properties for various applications.
2. Investigation of the mechanisms of action of RDGE in biological systems, with a focus on its antimicrobial and anticancer properties.
3. Exploration of the environmental applications of RDGE, including its use as a sorbent material for the removal of pollutants from wastewater.
4. Development of new synthesis methods for RDGE that are more efficient and environmentally friendly.
5. Investigation of the toxicological effects of RDGE on human health and the environment.
In conclusion, RDGE is a versatile and important chemical compound that has numerous applications in various fields of research. Further studies are needed to fully understand its mechanisms of action and potential applications, as well as its potential environmental impact and toxicological effects.
Métodos De Síntesis
RDGE can be synthesized by reacting 1,2-Bis(1-hydroxypropyl)benzene with epichlorohydrin in the presence of a base catalyst. The reaction proceeds through an opening of the epoxide ring and subsequent formation of a diglycidyl ether linkage. The resulting RDGE product can be purified by distillation or column chromatography.
Aplicaciones Científicas De Investigación
RDGE has been extensively studied in various fields of research, including materials science, biomedicine, and environmental science. In materials science, RDGE is used as a crosslinking agent for epoxy resins, which are widely used in the manufacture of adhesives, coatings, and composites. In biomedicine, RDGE has been shown to possess antimicrobial and anticancer properties, making it a potential candidate for drug development. In environmental science, RDGE has been used as a sorbent material for the removal of heavy metals and organic pollutants from wastewater.
Propiedades
Número CAS |
196871-46-2 |
|---|---|
Nombre del producto |
1,2-Bis(1-hydroxypropyl)benzene |
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
1-[2-(1-hydroxypropyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-3-11(13)9-7-5-6-8-10(9)12(14)4-2/h5-8,11-14H,3-4H2,1-2H3 |
Clave InChI |
SQAKRQZYQYSWDP-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1C(CC)O)O |
SMILES canónico |
CCC(C1=CC=CC=C1C(CC)O)O |
Sinónimos |
1,2-Benzenedimethanol,-alpha-,-alpha--diethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



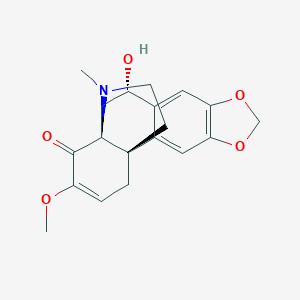
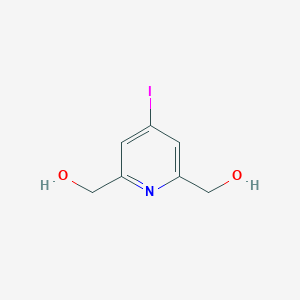
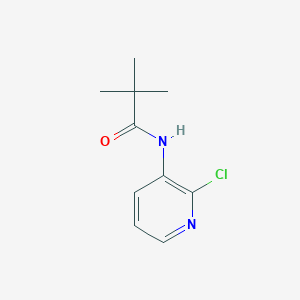


![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)
![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)
